molecular formula C12H10ClN5O B11847182 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2-chlorophenyl)amino)-3-methyl- CAS No. 81016-63-9

7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2-chlorophenyl)amino)-3-methyl-

Cat. No.: B11847182
CAS No.: 81016-63-9
M. Wt: 275.69 g/mol
InChI Key: NEKWALSSBIPJJC-UHFFFAOYSA-N
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Description

Structural Characterization of 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2-chlorophenyl)amino)-3-methyl-

Crystallographic Analysis and Molecular Geometry

X-ray crystallography of analogous pyrazolopyrimidinone derivatives reveals a tricyclic system with bond lengths consistent with aromatic delocalization. The pyrazole and pyrimidinone rings form dihedral angles of 5.2°–8.7°, indicating near-planarity. Key bond distances include N1–C2 (1.34 Å) and C4–O7 (1.23 Å), characteristic of conjugated amide systems. The 2-chlorophenyl substituent adopts a pseudo-axial orientation relative to the heterocyclic core, with Cl–C bond lengths measuring 1.73–1.75 Å.

The methyl group at position 3 creates steric interactions with adjacent hydrogen atoms, evidenced by C–H···π contacts (2.85–3.10 Å). Unit cell parameters for related compounds typically show monoclinic systems with space group P2~1~/c and Z = 4, featuring intermolecular hydrogen bonds (N–H···O = 2.89 Å) that stabilize crystal packing.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

^1^H NMR spectra display characteristic resonances:

  • Pyrazole H5 proton as a singlet at δ 8.11–8.33 ppm
  • N–H groups appearing as broad singlets at δ 10.57–10.70 ppm
  • Methyl protons as doublets (J = 6.9–7.5 Hz) at δ 1.43–1.57 ppm

^13^C NMR assignments include:

  • Carbonyl carbon at δ 170.4–170.8 ppm
  • Aromatic carbons in the 2-chlorophenyl group between δ 127.0–136.8 ppm
  • Pyrimidinone C4 at δ 155.1–159.4 ppm
Infrared (IR) Absorption Profile Analysis

Key IR absorptions occur at:

  • 3300–3310 cm⁻¹ (N–H stretch)
  • 1680–1690 cm⁻¹ (C=O vibration)
  • 1548–1610 cm⁻¹ (aromatic C=C/C=N stretching)
  • 1240–1288 cm⁻¹ (C–O–C ether linkages)
Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) shows:

  • Molecular ion [M-H]⁻ at m/z 421–453
  • Characteristic fragments at m/z 268 (heterocyclic core) and m/z 153 (2-chlorophenyl fragment)
  • Isotopic patterns consistent with chlorine presence (3:1 ratio at M and M+2)

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) calculations predict:

  • Planar geometry with <1° deviation from crystallographic data
  • HOMO-LUMO gap of 4.8–5.2 eV, indicating moderate reactivity
  • Methyl group rotation barrier of 12.3 kJ/mol
Molecular Orbital Analysis and Electron Density Mapping

Electrostatic potential maps show:

  • Negative charge localization on carbonyl oxygen (MEP = -0.45 e)
  • Positive potential at N–H sites (MEP = +0.32 e)
  • Chlorine atom electron-withdrawing effect (σ~para~ = +0.18)

Non-covalent interaction (NCI) analysis reveals:

  • Strong intramolecular N–H···O hydrogen bonds (RDG = 0.03 a.u.)
  • Weak C–H···Cl interactions stabilizing molecular conformation

Table 1: Comparative Bond Lengths from Crystallographic Data

Bond Type Experimental (Å) DFT Calculated (Å)
N1–C2 1.34 1.32
C4–O7 1.23 1.21
Cl–C(aryl) 1.74 1.72
C3–CH3 1.47 1.45

Table 2: Key ^1^H NMR Chemical Shifts

Proton Environment δ (ppm) Multiplicity
Pyrazole H5 8.11–8.33 Singlet
N–H 10.57–10.70 Broad singlet
Methyl CH3 1.43–1.57 Doublet

Table 3: IR Spectral Assignments

Absorption (cm⁻¹) Vibration Mode
3300–3310 N–H stretch
1680–1690 C=O stretch
1548–1610 Aromatic C=C/C=N
1240–1288 C–O–C asymmetric bend

Properties

CAS No.

81016-63-9

Molecular Formula

C12H10ClN5O

Molecular Weight

275.69 g/mol

IUPAC Name

6-(2-chloroanilino)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C12H10ClN5O/c1-7-10-11(16-15-7)12(19)18(6-14-10)17-9-5-3-2-4-8(9)13/h2-6,17H,1H3,(H,15,16)

InChI Key

NEKWALSSBIPJJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C(=O)N(C=N2)NC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Key Procedure:

  • Starting Material : 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide reacts with 2-chlorobenzaldehyde under aerobic oxidative conditions.

  • Catalyst System : 4CzIPN (5 mol%) and t-BuOK (10 mol%) in DMSO under blue LED irradiation (455 nm) at 60°C for 16 hours.

  • Mechanism : The reaction proceeds via imine formation, followed by intramolecular cyclization and oxidation to form the pyrazolo[4,3-d]pyrimidin-7-one core.

  • Yield : ~75–80% for analogous 5-aryl derivatives.

Advantages :

  • Tolerance for diverse aldehydes, including electron-deficient aryl groups.

  • Avoids toxic reagents like POCl₃ commonly used in chlorination steps.

Microwave-Assisted Multi-Component Synthesis

Microwave irradiation enhances reaction efficiency, particularly for challenging substrates. A three-component protocol using methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and amines has been optimized.

Optimized Conditions:

  • Reactants :

    • Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

    • 2-Chloroaniline

    • Trimethyl orthoformate

  • Conditions : Ethanol solvent, 160°C, 55 minutes under microwave irradiation.

  • Yield : 78–85% for 3,5-disubstituted pyrazolo[4,3-d]pyrimidin-4-ones.

Key Data :

ParameterValue
Reaction Time55 min
Temperature160°C
Isolated Yield80%
Purity (HPLC)>95%

Applications :

  • Efficient for N-1 unsubstituted pyrazoles, enabling selective C-5 functionalization.

Chlorosulfonation and Amine Coupling

For introducing the 2-chlorophenylamino group, chlorosulfonation followed by nucleophilic substitution is effective. This method is critical for late-stage functionalization.

Stepwise Process:

  • Chlorosulfonation :

    • React 3-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chlorosulfonic acid at 0–10°C.

    • Intermediate: 5-Chlorosulfonyl derivative.

  • Amination :

    • Treat the intermediate with 2-chloroaniline in dichloromethane and triethylamine at 25°C.

    • Yield: 85–90%.

Critical Notes :

  • Excess chlorosulfonic acid (>2 eq.) ensures complete conversion.

  • Side products (e.g., over-sulfonated derivatives) are minimized by controlled temperature.

Photocatalytic Aerobic Oxidation

Visible-light-mediated catalysis offers a green alternative for oxidative cyclization. This method is particularly suited for scale-up.

Protocol:

  • Catalyst : 4CzIPN (5 mol%).

  • Conditions : DMSO solvent, O₂ atmosphere, 455 nm blue LEDs, 60°C.

  • Substrate Scope : Compatible with electron-withdrawing groups (e.g., 2-Cl, 4-NO₂).

Performance Metrics :

MetricValue
Turnover Frequency12 h⁻¹
ScalabilityDemonstrated at 50 g
Environmental Factor0.3 (superior to traditional methods)

Comparative Analysis of Methods

The table below summarizes key parameters for each synthesis route:

MethodYield (%)Purity (%)Reaction TimeScalability
Cyclocondensation75–80>9516 hModerate
Microwave80–85>9555 minHigh
Chlorosulfonation85–9090–954–6 hHigh
Photocatalytic70–75>9516 hHigh

Trade-offs :

  • Microwave synthesis offers speed but requires specialized equipment.

  • Chlorosulfonation achieves high yields but involves hazardous reagents.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at N-1 vs. N-6 positions are mitigated using bulky bases (e.g., t-BuOK).

  • Purification : Silica gel chromatography (hexane/EtOAc gradient) resolves closely related isomers.

  • Byproducts : Over-oxidation to pyrazolo[3,4-e]triazolo[1,5-c]pyrimidines is minimized by controlling O₂ pressure .

Chemical Reactions Analysis

Types of Reactions

6-((2-Chlorophenyl)amino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique pyrazolo-pyrimidine core structure, which contributes to its biological activity. The presence of a chlorophenyl group enhances its lipophilicity and potential for enzyme interaction.

Scientific Research Applications

  • Biological Activity
    • Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including cyclin-dependent kinases (CDKs). This inhibition can disrupt cell cycle progression, making it a candidate for cancer therapy .
    • Antimicrobial Properties : It has demonstrated antimicrobial activity, suggesting potential applications in treating infections.
  • Medicinal Chemistry
    • Therapeutic Applications : Research indicates that this compound may be effective in treating conditions such as erectile dysfunction due to its action as a phosphodiesterase type 5 (PDE5) inhibitor . PDE5 inhibitors are crucial in managing male erectile dysfunction and have potential implications for female sexual dysfunction as well.
    • Anti-inflammatory Effects : Studies have shown that derivatives of this compound exhibit anti-inflammatory properties, making them suitable candidates for developing new anti-inflammatory medications .
  • Pharmaceutical Development
    • Drug Formulation : The compound serves as a building block in the synthesis of more complex pharmaceutical agents. Its structural characteristics allow for modifications that can enhance efficacy or reduce side effects .
    • Agrochemical Applications : Beyond human health, this compound's derivatives are explored in the development of agrochemicals due to their biological activity against pests and pathogens.

Case Study 1: Inhibition of Cyclin-Dependent Kinases

A study investigated the effects of 7H-Pyrazolo(4,3-d)pyrimidin-7-one on CDK activity. Results showed that the compound effectively inhibited CDK2 and CDK4, leading to cell cycle arrest in cancer cell lines. The mechanism involved binding to the ATP-binding site of these kinases, demonstrating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In a recent evaluation of antimicrobial properties, derivatives of the compound were tested against various bacterial strains. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 6-((2-Chlorophenyl)amino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in target cells . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related pyrazolopyrimidinone derivatives, focusing on molecular features, substituents, and applications.

Structural and Molecular Comparison

Compound Name Molecular Formula CAS Number Key Substituents Applications/Notes
Target Compound: 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2-chlorophenyl)amino)-3-methyl- Likely C₁₃H₁₂ClN₅O¹ Not explicitly listed - 3-methyl
- 6-(2-chlorophenyl)amino
Presumed PDE inhibitor analog; structural similarity to sildenafil impurities .
Isobutyl Sildenafil C₂₃H₃₂N₆O₄S 1391053-95-4 - 3-(2-methylpropyl)
- 5-[2-ethoxy-5-(4-methylpiperazinylsulfonyl)phenyl]
PDE5 inhibitor analog; used in counterfeit drug analysis .
Desmethyl Sildenafil Chloride C₁₆H₁₇ClN₄O₄S 139756-31-3 - 3-propyl
- 5-(5-chlorosulfonyl-2-ethoxyphenyl)
Intermediate in sildenafil synthesis; impurity in API manufacturing .
5-(5-Chloro-2-ethoxyphenyl)-1-methyl-3-propyl analog C₁₆H₁₇ClN₄O₂ 1829588-57-9 - 3-propyl
- 5-(5-chloro-2-ethoxyphenyl)
Sildenafil-related impurity; critical in pharmaceutical quality control .
7-(4-Chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one C₂₂H₁₅ClN₄O 1015553-25-9 - 7-(4-chlorophenyl)
- 2-methyl
- 3-phenyl
Novel pyrazolopyridopyrimidinone; potential kinase inhibitor .

¹Molecular formula inferred from structural analogs.

Functional Group Analysis

  • Chlorophenyl Substituents : The target compound’s 2-chlorophenyl group differs from the 4-chlorophenyl in and the 5-chloro-2-ethoxyphenyl in . Positional isomerism significantly impacts electronic properties and steric interactions with enzyme binding pockets.
  • Alkyl Groups : The 3-methyl group in the target compound contrasts with the 3-propyl group in desmethyl sildenafil chloride and the 3-(2-methylpropyl) in isobutyl sildenafil . Smaller alkyl groups (e.g., methyl) may reduce lipophilicity compared to propyl or isobutyl chains.
  • Sulfonyl/Piperazinyl Moieties : Unlike the target compound, isobutyl sildenafil includes a 4-methylpiperazinylsulfonyl group, which is crucial for PDE5 selectivity and potency in sildenafil analogs .

Pharmacological and Industrial Relevance

  • Pharmaceutical Impurities : Compounds like desmethyl sildenafil chloride and the 5-chloro-2-ethoxyphenyl analog are monitored as impurities in sildenafil API batches, emphasizing the need for rigorous analytical methods .
  • Synthetic Flexibility: The pyrazolopyrimidinone core allows diverse substitutions, enabling the development of novel kinase inhibitors (e.g., ) or optimized PDE inhibitors.

Biological Activity

7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((2-chlorophenyl)amino)-3-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential as a therapeutic agent, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the pyrazolo[4,3-d]pyrimidine family, characterized by a fused bicyclic structure. Its molecular formula is C15H18ClN5OC_{15}H_{18}ClN_{5}O, with a molecular weight of approximately 286.34 g/mol. The presence of various substituents influences its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of 7H-pyrazolo(4,3-d)pyrimidin-7-one exhibit significant antibacterial properties against Gram-positive bacteria. For instance, compounds have shown effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis .

Compound Target Bacteria Activity
Derivative AStaphylococcus aureusMIC = 16 µg/mL
Derivative BBacillus subtilisMIC = 32 µg/mL

Anti-inflammatory and Anticancer Potential

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in human cell lines. Additionally, it has shown promise as an anticancer agent , particularly in inhibiting cell proliferation in various cancer cell lines via mechanisms involving apoptosis and cell cycle arrest .

Inhibition of Enzymatic Activity

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. For example, it has been identified as a potent inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcription regulation. This inhibition leads to reduced expression of anti-apoptotic proteins such as Mcl-1, making it a candidate for further development in cancer therapy .

Structure-Activity Relationships (SAR)

The biological activity of 7H-pyrazolo(4,3-d)pyrimidin-7-one derivatives is significantly influenced by their structural features. Variations in substituents can enhance or diminish their effectiveness against various biological targets.

Key Findings from SAR Studies

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) enhances antibacterial activity by increasing the compound's electrophilicity.
  • Ring Modifications : Modifications on the pyrazole ring can lead to improved selectivity for specific targets while reducing cytotoxicity .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Antimicrobial Efficacy Study : A study evaluated several derivatives against Escherichia coli and found that modifications at the 6-position significantly increased potency compared to unmodified analogs.
  • Cancer Cell Line Evaluation : Research on human breast cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways, with IC50 values indicating strong cytotoxic effects.

Q & A

Q. What are the optimal synthetic routes for preparing derivatives of 7H-pyrazolo[4,3-d]pyrimidin-7-one with high purity?

Methodological Answer: Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

  • Condensation reactions : Use of 2-chloroaniline derivatives with pyrazolo[4,3-d]pyrimidinone scaffolds in polar aprotic solvents (e.g., pyridine or ethanol) at reflux temperatures (110–130°C) for 2–6 hours .
  • Cyclization : Catalyzed by bases (e.g., piperidine) to form fused heterocyclic structures.
  • Purification : Recrystallization from ethanol or dioxane yields products with >60% purity.

Q. Critical Parameters :

  • Temperature control : Higher temperatures (≥120°C) improve reaction rates but may degrade sensitive substituents.
  • Solvent selection : Ethanol minimizes side reactions compared to dichloromethane for halogenated intermediates .

Q. Which spectroscopic techniques are essential for characterizing structural features of this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns substituent positions (e.g., 2-chlorophenylamino group δ 7.2–7.8 ppm in 1H NMR; C-Cl coupling at ~110 ppm in 13C NMR) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 325.1 for C14H12ClN5O) and fragmentation patterns .
  • Infrared (IR) : Identifies functional groups (e.g., N-H stretch at 3300–3400 cm⁻¹, C=O at 1680–1700 cm⁻¹) .

Validation : Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities in aromatic proton assignments .

Advanced Research Questions

Q. How do substitution patterns (e.g., 2-chlorophenyl vs. methyl groups) influence the compound’s biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., phosphodiesterase inhibition) by increasing lipophilicity (logP) .
    • Methyl groups : Improve metabolic stability but may reduce solubility.
  • Experimental Design :
    • Comparative assays : Test analogs (e.g., 4-chlorophenyl vs. 2-chlorophenyl) in enzyme inhibition assays (IC50 measurements).
    • Molecular docking : Map substituent interactions with target proteins (e.g., X-ray crystallography data from ).

Data Contradiction Analysis : Discrepancies in activity data (e.g., higher IC50 for methylated analogs) may arise from assay conditions (pH, co-solvents). Standardize protocols using reference inhibitors .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks :
    • Control standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and buffer systems (e.g., Tris-HCl pH 7.4) .
    • Batch variability : Characterize compound purity (>95% by HPLC) and confirm stereochemical integrity (CD spectroscopy) .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical models (e.g., ANOVA) to identify outliers .

Q. What experimental design principles are critical for assessing the compound’s antioxidant or enzyme-inhibitory activity?

Methodological Answer:

  • Split-Plot Designs :
    • Main plots : Test varying concentrations (0.1–100 µM) .
    • Subplots : Evaluate time-dependent effects (e.g., pre-incubation periods).
  • Controls : Include positive controls (e.g., ascorbic acid for antioxidant assays) and vehicle controls (DMSO <0.1%) .
  • Replicates : Use ≥4 biological replicates to account for inter-assay variability .

Q. What computational methods are effective for predicting interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model binding stability in aqueous environments (e.g., 100 ns trajectories with AMBER force fields) .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with Glu206 in PDE5) .
  • ADMET Prediction : Use SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier permeability .

Validation : Compare computational results with experimental mutagenesis data (e.g., alanine scanning in ).

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